Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Cloperidone structure-activity relationship
analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cloperidone

Cat. No.: S3631205

Cloperidone as an Inhibitor of CYP2C9

Recent research has identified Cloperidone as a strong inhibitor of the cytochrome P450 2C9 (CYP2C9)
enzyme [1] [2]. This enzyme is responsible for metabolizing approximately 15% of clinically administered
drugs [1]. The identification was made using a novel machine learning approach, which was later validated

through in vitro experiments [1].

The experimental data for Cloperidone and other newly identified inhibitors is summarized in the table

below.
Drug Name Inhibition Category Experimental ICso Value
Vatalanib Strong Inhibitor 0.067 uM [1] [2]
Piriqualone Strong Inhibitor <18 uM [1] [2]
Ticagrelor Strong Inhibitor <18 uM [1] [2]
Cloperidone Strong Inhibitor <18 uM [1] [2]
Sertindole Moderate Inhibitor 40 - 85 uM [1] [2]
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Drug Name Inhibition Category Experimental ICso Value
Asapiprant Moderate Inhibitor 40 - 85 uyM [1] [2]
Duvelisib Moderate Inhibitor 40 - 85 uM [1] [2]
Dasatinib Moderate Inhibitor 40 - 85 uM [1] [2]

> Note on ICso: The ICso is the half-maximal inhibitory concentration. A lower ICso value indicates a more

potent inhibitor.

Experimental Methodology for CYP Inhibition

The following diagram outlines the integrated structure-based and machine learning workflow used to

identify and validate Cloperidone as a CYP2C9 inhibitor [1].
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The key steps of the experimental protocol are [1]:

o Data Collection and Curation: A dataset of known CYP2C9 inhibitors and non-inhibitors was
compiled from public databases (ChEMBL and PubChem). The compounds underwent "soft" drug-
like filtering and diversity clustering to create a robust training set for machine learning.

e Protein Structure Modeling: The flexibility of the CYP2C9 enzyme's binding site was accounted for
by using an ensemble of protein structures. This ensemble included two crystal structures and five
representative conformations derived from molecular dynamics simulations.
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e Machine Learning and Screening: Machine learning models (Support Vector Machine and Random
Forest) were built using both physicochemical descriptors of the molecules and their computed
interaction energies with the protein structures. The best-performing model was used to screen a
library of 4480 drugs.

e Experimental Validation: Eighteen chemically diverse drugs predicted to be inhibitors were selected
for in vitro testing. The inhibitory potency (ICso) was determined experimentally. For some
compounds, including Cloperidone, metabolism assays were also performed to characterize the
specific metabolites produced by CYP2C9.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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